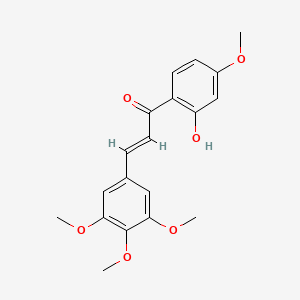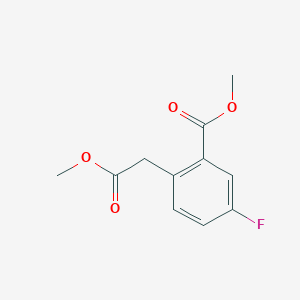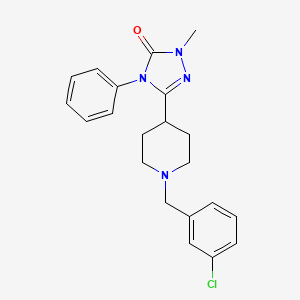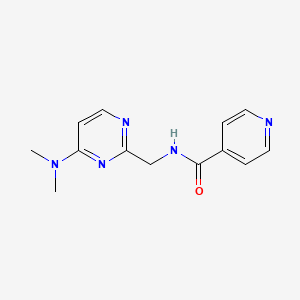
2'-Hydroxy-3,4,4',5-tetramethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone is a chemical compound with the empirical formula C19H20O6 . It has a molecular weight of 344.36 .
Synthesis Analysis
The synthesis of chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, often involves the Claisen-Schmidt reaction. This reaction involves the condensation of acetophenone with benzaldehyde in the presence of aqueous alkali or sodium ethylate, resulting in the formation of an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone consists of a central core of a chalcone molecule, which is a type of aromatic ketone. This core is substituted with hydroxy and methoxy groups at various positions .Chemical Reactions Analysis
Chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, are known to undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as 'halochromy’ . The color change is due to the formation of a carbonium ion at the carbonyl group (>C = O) of the chromogen (ArCOCH = CHAr) as an intermediate, which produces a deeper color during the reaction .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Cancer Research
2'-Hydroxy-3,4,4',5-tetramethoxychalcone and its derivatives have been extensively studied for their cytotoxic properties and potential applications in cancer research. For example, 2'-hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) was identified as a potent cytotoxic agent against human lung cancer cell lines. In A549 lung adenocarcinoma cells, HTMC caused cell-cycle arrest in the G1 phase, suggesting its potential as a tumor growth suppressing agent (Rao et al., 2010). Similarly, studies on aminoalkylated chalcone derivatives synthesized from 2'-hydroxy-3,4,4',6'-tetramethoxychalcone showed significant antiproliferative activities against various human cancer cell lines, indicating their potential as therapeutic agents (Li et al., 2018).
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties. 2'-Hydroxychalcones, including derivatives of this compound, have demonstrated the ability to inhibit enzymatic lipid peroxidation, reduce leukotriene B4 release, and exhibit topical anti-inflammatory effects in animal models (Ballesteros et al., 1995).
Biotransformation Studies
Studies on the biotransformation of hydroxychalcones, including 2'-hydroxy-4'-methylchalcone, have revealed their potential for yielding novel and unpredictable products using bacterial strains. This research provides insights into microbial modifications of chalcones, which could be significant for developing new pharmaceuticals or biochemicals (Kozłowska et al., 2020).
Synthesis and Structural Studies
The synthesis and structural analysis of various derivatives of 2'-hydroxychalcones have been a subject of interest, aiding in understanding their chemical properties and potential applications. For example, the synthesis and crystal structure determination of 2',6'-dihydroxychalcones, including 2',6'-dihydroxy-2,4,6-trimethoxychalcone, provide valuable information for further exploration of their chemical and biological properties (Miles et al., 1989).
Photophysical Properties
Research into the photophysical properties of 2-hydroxychalcones has revealed their potential in photochemical applications. Investigations into their electronic absorption and fluorescence features have shown that these compounds undergo efficient photochemical conversion, which could be useful in the development of photochromic materials (Matsushima & Suzuki, 1992).
Wirkmechanismus
Target of Action
It is known that chalcones, the class of compounds to which 2’-hydroxy-3,4,4’,5-tetramethoxychalcone belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
The bioavailability of chalcones is generally influenced by factors such as solubility, stability, and the presence of efflux transporters .
Result of Action
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone are not fully understood yet. It is known to exhibit antibacterial activity, with a MIC value of 10 μg/mL for E. coli and S. epidermis .
Cellular Effects
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to have inhibitory effects on different cancer cell lines, such as breast, lung, and prostate cancers. It is not selective for cancer cell types, indicating a broad spectrum of cellular effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSMJCFMKYPL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)


methanone](/img/structure/B2707804.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)
![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/no-structure.png)


